Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
2-Hydroxy-3-methylbenzaldehyde
824-42-0
C8H8O2
136.147922515869
MFCD00040798
733312
24868130

2-Hydroxy-3-methylbenzaldehyde Properties

Names and Identifiers

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • +Expand
    • MFCD00040798
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • O=CC1C(O)=C(C)C=CC=1

Computed Properties

  • 136.05200
  • 1
  • 2
  • 1
  • 136.052429494g/mol
  • 10
  • 122
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • 5
  • 0
  • 37.3

Experimental Properties

  • 1.51310
  • 37.30000
  • n20/D 1.564(lit.)
  • 209°C(lit.)
  • 17°C(lit.)
  • Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Pale-yellow to Yellow-brown Liquid
  • Not determined
  • 1.123 g/mL at 25 °C(lit.)

2-Hydroxy-3-methylbenzaldehyde Security Information

  • GHS07 GHS07
  • 3
  • S26-S36
  • R36/37/38
  • Xi Xi
  • NA 1993 / PGIII
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Inert atmosphere,2-8°C
  • 36/37/38
  • Warning

2-Hydroxy-3-methylbenzaldehyde Customs Data

  • 2912499000
  • China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Hydroxy-3-methylbenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HUO-1g
3-Methylsalicylaldehyde
824-42-0 98%
1g
$13.00 2024-04-21
A2B Chem LLC
AB62304-1g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
1g
$12.00 2024-04-19
abcr
AB247059-1 g
2-Hydroxy-3-methylbenzaldehyde, 97%; .
824-42-0 97%
1g
€78.90 2023-04-27
Alichem
A014000026-250mg
2-Hydroxy-3-methylbenzaldehyde
824-42-0 97%
250mg
$504.00 2023-09-01
Ambeed
A153888-1g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 98%
1g
$16.0 2024-07-24
Apollo Scientific
OR6976-25g
2-Hydroxy-3-methylbenzaldehyde
824-42-0 95%
25g
£91.00 2023-09-02
AstaTech
62498-5/G
2-HYDROXY-3-METHYL-BENZALDEHYDE
824-42-0 97%
5g
$23 2023-09-16
Enamine
EN300-53663-0.05g
2-hydroxy-3-methylbenzaldehyde
824-42-0 95%
0.05g
$19.0 2023-05-05
eNovation Chemicals LLC
D508017-1g
3-Methylsalicylaldehyde
824-42-0 97%
1g
$200 2022-06-07
Fluorochem
040086-1g
2-Hydroxy-3-methyl-benzaldehyde
824-42-0 97%
1g
£13.00 2022-03-01

2-Hydroxy-3-methylbenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
Reference
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
Reference
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
Reference
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
Reference
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Hexamethylphosphoramide
Reference
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

Synthetic Circuit 12

Reaction Conditions
Reference
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
Reference
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
Reference
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
Reference
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

Synthetic Circuit 20

Reaction Conditions
Reference
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
Reference
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Chloral ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde Suppliers

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(CAS:824-42-0)2-Hydroxy-3-methylbenzaldehyde
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2-Hydroxy-3-methylbenzaldehyde Related Literature

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:824-42-0)3-Methylsalicylaldehyde
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